Product packaging for Docosylphosphonic acid(Cat. No.:CAS No. 80417-62-5)

Docosylphosphonic acid

Cat. No.: B14426133
CAS No.: 80417-62-5
M. Wt: 390.6 g/mol
InChI Key: QHAWVNRKILDJLA-UHFFFAOYSA-N
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Description

Docosylphosphonic acid is a long-chain alkylphosphonic acid reagent supplied for advanced materials science and surface chemistry research. With a 22-carbon alkyl chain, this compound is primarily valued for its ability to form robust, highly ordered self-assembled monolayers (SAMs) on various metal oxide surfaces, including titanium, aluminum, and silicon oxides . The primary research value of this compound lies in the formation of stable, covalently bound monolayers. The phosphonic acid headgroup chemisorbs onto oxide surfaces, often forming a P-O-metal covalent bond with a bond energy of approximately 80 kcal/mol, which confers significantly greater hydrolytic and thermal stability compared to silane- or thiol-based SAMs . This robust attachment makes it suitable for applications requiring long-term performance. The long C22 chain drives strong van der Waals interactions between adjacent molecules, promoting the formation of a densely packed, well-ordered monolayer that effectively passivates the underlying surface . Key research applications include: Surface Engineering: Used to create hydrophobic, corrosion-resistant coatings on alloys and other metals, serving as an effective adhesion promoter or corrosion inhibitor . Lubrication: When grafted onto nanomaterials or surfaces, long-chain alkylphosphonic acids like this compound can significantly reduce friction and wear, functioning as durable molecular lubricants . Nanomaterial Functionalization: Employed to modify the surface of nanoparticles and two-dimensional materials (such as MXenes) to improve their dispersion stability in organic solvents and tailor their interfacial properties for composite materials . Sensor Development: The stable, well-defined platform of its SAMs is ideal for constructing electronic and biosensors, where it provides excellent passivation and a scaffold for attaching probe molecules . This product is intended for research purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H47O3P B14426133 Docosylphosphonic acid CAS No. 80417-62-5

Properties

CAS No.

80417-62-5

Molecular Formula

C22H47O3P

Molecular Weight

390.6 g/mol

IUPAC Name

docosylphosphonic acid

InChI

InChI=1S/C22H47O3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26(23,24)25/h2-22H2,1H3,(H2,23,24,25)

InChI Key

QHAWVNRKILDJLA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCP(=O)(O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Docosylphosphonic Acid

Chemical Synthesis Pathways for Docosylphosphonic Acid and Its Derivatives

The preparation of phosphonic acids, including this compound, generally involves the formation of a stable phosphorus-carbon (P-C) bond and subsequent conversion of an intermediate, typically a phosphonate (B1237965) ester, into the final acid. The most prevalent methods begin with dialkyl phosphonate precursors. beilstein-journals.orgnih.gov

A primary and straightforward method for synthesizing phosphonic acids is the dealkylation of dialkyl phosphonates. beilstein-journals.org This transformation is most commonly achieved through acid-catalyzed hydrolysis. The process typically involves refluxing the dialkyl phosphonate, such as diethyl docosylphosphonate, with a concentrated strong acid, most often hydrochloric acid (HCl). nih.gov

To circumvent the harsh conditions of strong acid hydrolysis, the McKenna procedure offers a milder and highly efficient alternative for the dealkylation of phosphonate esters. beilstein-journals.orgnih.gov This two-step reaction has become a standard method for preparing a wide range of phosphonic acids. d-nb.info

The procedure involves two key steps:

Silylation: The dialkyl phosphonate is treated with an excess of bromotrimethylsilane (B50905) (BTMS). This reagent selectively cleaves the alkyl esters to form a bis(trimethylsilyl) phosphonate intermediate. beilstein-journals.orgnih.gov This transesterification is often quantitative and can be performed in various non-protic solvents such as acetonitrile, chloroform, or dichloromethane, typically at room temperature or with gentle heating. d-nb.infonih.gov

Solvolysis: The resulting silyl (B83357) ester is highly susceptible to hydrolysis or alcoholysis. It is readily converted to the final phosphonic acid by treatment with a protic solvent like methanol (B129727) or simply water. beilstein-journals.orgd-nb.info

The mildness of the McKenna reaction makes it compatible with a broader range of functional groups that would not survive strong acid hydrolysis. beilstein-journals.org The reaction is highly chemoselective for phosphonate esters, leaving other ester types, like carboxylate esters, intact. rsc.orgmdpi.com

Table 1: Common Solvents for the McKenna Reaction This table outlines various non-protic solvents that can be used for the silylation step of the McKenna procedure.

Solvent
Acetonitrile (ACN)
Chloroform (CHCl₃)
Dichloromethane (CH₂Cl₂)
Dimethylformamide (DMF)
Pyridine

Data sourced from d-nb.info.

The synthesis of long-chain phosphonic acids like this compound presents specific challenges primarily due to their physical properties. The long, nonpolar docosyl (C22) chain leads to very low solubility in the polar solvents and aqueous reagents typically used in hydrolysis reactions. This necessitates tailored reaction conditions to ensure efficient synthesis and purification.

For acid hydrolysis, the low solubility of a starting material like diethyl docosylphosphonate in aqueous HCl requires significantly extended reaction times to achieve acceptable yields. For instance, while the hydrolysis of diethyl dodecylphosphonate (C12) may be completed in 12 hours, the analogous reaction for the docosyl (C22) derivative can require 24 hours or more under similar conditions to reach a yield of 70-75%.

Similarly, while the McKenna procedure is generally mild, steric hindrance from the long alkyl chain can slow the reaction rate. Achieving densely packed and highly ordered self-assembled monolayers, a key application of this compound, often requires starting materials of high purity, which in turn demands rigorous reaction and purification conditions. researchgate.net Purification of the final this compound product often involves recrystallization from specific solvent mixtures, such as methanol/acetone, to remove impurities.

Table 2: Comparative Hydrolysis Conditions for Long-Chain Alkylphosphonic Acids This table compares the reaction conditions and yields for the acid hydrolysis of diethyl phosphonates with different alkyl chain lengths, illustrating the impact of chain length on the reaction.

Starting Material Acid Concentration Temperature Time (h) Yield (%)
Diethyl dodecylphosphonate 12 M HCl 110°C 12 85–90
Diethyl docosylphosphonate* 12 M HCl 110°C 24 70–75†

\Inferred from dodecyl analog; †Estimated based on increased chain length.* Data sourced from .

Functional Group Derivatization and Chemical Transformations

Modifications to the this compound structure can be targeted at either the alkyl chain or the phosphonic acid headgroup to tune its properties for specific applications.

Direct modification of the saturated 22-carbon alkyl chain of this compound is chemically challenging. A more practical approach is to introduce desired functional groups onto the alkyl backbone before the synthesis of the phosphonic acid. This is typically achieved by starting with a functionalized long-chain olefin or alkyl halide.

For example, a terminal functional group can be introduced by using a precursor like ω-bromo-1-alkene. This precursor can undergo a Michaelis-Arbuzov reaction with a trialkyl phosphite (B83602) to form the corresponding phosphonate ester, which is then hydrolyzed to the phosphonic acid. google.com This strategy allows for the synthesis of this compound derivatives with terminal functionalities such as hydroxyl or amino groups. For instance, hydroxy-dodecyl phosphonic acid has been synthesized using this principle. google.com This approach provides a versatile route to derivatives that can be used for further chemical transformations or for creating surfaces with specific chemical properties.

The phosphonic acid group (–PO(OH)₂) itself is a reactive functional moiety that can undergo several chemical transformations. The three oxygen atoms—two in hydroxyl groups and one in a P=O double bond—can participate in coordination bonds and hydrogen bonding. beilstein-journals.orgnih.gov

Key transformations include:

Coordination Chemistry: The phosphonic acid headgroup is an excellent ligand for metal ions. It can form strong iono-covalent bonds with various metals, leading to the creation of hybrid organic-inorganic materials, also known as metal-organic frameworks (MOFs) or coordination polymers. nih.gov

Hydrogen Bonding and Supramolecular Assembly: The P–OH groups are strong hydrogen bond donors, while the P=O group is a hydrogen bond acceptor. These interactions are fundamental to the formation of self-assembled monolayers and other supramolecular structures. d-nb.info

Esterification: The acid can be re-esterified to form phosphonate esters.

Conversion to Phosphonodiamides: The phosphonic acid can be converted to phosphonodiamides, which are themselves useful precursors for other derivatives, particularly in the synthesis of aminophosphonic acids. nih.gov

These functionalization strategies allow for the tuning of the headgroup's polarity, reactivity, and binding properties, expanding the utility of this compound in materials science and surface chemistry. google.com

Incorporation of Reactive Moieties for Covalent Linkages

However, the principles of functionalizing long-chain phosphonic acids for covalent attachment of other molecules can be extrapolated from methodologies applied to other, often shorter-chain, analogues. These strategies generally involve the introduction of a reactive functional group at the terminus of the alkyl chain (the ω-position), opposite the phosphonic acid anchoring group.

General Strategies for Functionalization

The synthesis of a terminally-functionalized this compound would typically precede the monolayer formation. This involves using a docosyl precursor that already contains the desired reactive group at one end and a group that can be converted to a phosphonic acid at the other. For instance, a long-chain alkyl bromide can be reacted with a trialkyl phosphite in a Michaelis-Arbuzow reaction to generate the phosphonate ester, which is subsequently hydrolyzed to the phosphonic acid. google.com To incorporate a terminal reactive group, one would start with a bifunctional C22 chain, for example, ω-functionalized docosyl bromide.

Once a SAM of a terminally-functionalized phosphonic acid is formed, the exposed reactive groups can be used to covalently bind other molecules. Common reactive moieties and their corresponding coupling chemistries include:

Carboxylic Acids (-COOH): These can be activated using carbodiimide (B86325) chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS), to form a reactive NHS-ester. This ester readily reacts with primary amines on proteins or other molecules to form a stable amide bond. nih.gov

Amines (-NH₂): Terminal amine groups can react with various electrophilic groups. For example, they can be coupled with NHS-esters or isothiocyanates on other molecules. osti.gov

Hydroxyls (-OH): Alcohol groups can be activated with reagents like carbonyldiimidazole (CDI) to create a reactive intermediate capable of forming linkages with amine-containing molecules. nih.gov

Azides (-N₃) and Alkynes (-C≡CH): These groups are cornerstone functionalities for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient and specific, allowing for the covalent attachment of molecules that have been tagged with the complementary functional group (alkyne or azide, respectively). mdpi.comnih.gov This modular approach is powerful for attaching a wide variety of molecules, from small fluorescent dyes to large biomolecules.

While these methods are well-established for other phosphonic acids, nih.govosti.govnih.gov their specific application to this compound, including optimized reaction conditions, yields, and characterization of the resulting functionalized surfaces, is not documented in the reviewed literature. The inherent challenge with this compound lies in its very long, non-polar C22 alkyl chain, which dictates its solubility and reactivity, often requiring specific solvent systems for effective modification. mdpi.com

The following table summarizes these general strategies for incorporating reactive moieties onto long-chain alkylphosphonic acids, which are conceptually applicable to this compound.

Reactive MoietyActivating / Coupling Reagent(s)Resulting Covalent LinkageTarget Functional GroupReference
Carboxylic Acid (-COOH)EDC / NHSAmideAmine (-NH₂) nih.gov
Amine (-NH₂)NHS-ester functionalized moleculeAmideCarboxylic Acid (pre-activated) osti.gov
Hydroxyl (-OH)Carbonyldiimidazole (CDI)CarbamateAmine (-NH₂) nih.gov
Azide (-N₃)Alkyne-functionalized molecule, Cu(I) catalystTriazoleAlkyne (-C≡CH) nih.gov
Alkyne (-C≡CH)Azide-functionalized molecule, Cu(I) catalystTriazoleAzide (-N₃) nih.gov

Self Assembly Principles and Interfacial Phenomena of Docosylphosphonic Acid

Fundamental Mechanisms of Self-Assembled Monolayer (SAM) Formation

The spontaneous organization of docosylphosphonic acid molecules from a solution or vapor phase onto a substrate is a complex process governed by a delicate interplay of thermodynamic and kinetic factors, intermolecular forces, and environmental conditions. wikipedia.orgethz.ch The process involves the chemisorption of the phosphonic acid headgroups onto the substrate, followed by the slower organization of the long alkyl tails. wikipedia.org

Thermodynamically, the aggregation of long-chain molecules like this compound is also propelled by the increase in order, which, while seemingly a decrease in entropy, is compensated by the significant enthalpy release from bond formation and intermolecular interactions. mdpi.comnih.gov In some self-assembly processes, a major thermodynamic driver is the entropy gain from the release of ordered solvent molecules (like water) from the molecular and substrate surfaces upon assembly. nih.gov

From a kinetic perspective, SAM formation is typically understood as a two-step process:

Initial Adsorption: A rapid, initial step where molecules from the solution adsorb onto the substrate surface. At low densities, these molecules may exist in a disordered state. wikipedia.org

Monolayer Organization: A slower, secondary step where the adsorbed molecules rearrange and organize into a densely packed, ordered monolayer. wikipedia.org This organization phase involves molecules nucleating into ordered domains that grow until they cover the entire surface. wikipedia.orgcam.ac.uk

The rate of deposition can often be modeled using the Langmuir or Avrami kinetics models, where the rate is proportional to the available free space on the surface. wikipedia.org

The formation and stability of a this compound SAM are dictated by a combination of forces acting on different parts of the molecule. mdpi.com

Electrostatic and Covalent Interactions: The primary anchoring force is the strong interaction between the phosphonic acid headgroup (—PO(OH)₂) and hydroxylated oxide surfaces (e.g., Al₂O₃, TiO₂, SiO₂). This involves the formation of strong hydrogen bonds and, ultimately, stable, covalent P-O-Metal bonds, which firmly chemisorbs the molecules to the substrate. ethz.chmdpi.com

Van der Waals Interactions: The long, 22-carbon alkyl chains of adjacent this compound molecules interact significantly through van der Waals forces. wikipedia.orgresearchgate.net These collective, albeit individually weak, forces are crucial for the ordering and tight packing of the monolayer. The substantial length of the docosyl chain leads to strong van der Waals forces, promoting a highly crystalline, all-trans conformation within the assembled layer. researchgate.netuni-pannon.hunsf.gov

Hydrophobic Interactions: The hydrophobic nature of the long alkyl chains also contributes to the self-assembly process, particularly when using polar solvents. uni-pannon.hu These interactions drive the chains to associate closely with one another, minimizing their contact with the polar environment and contributing to the formation of a compact and well-ordered film. uni-pannon.hu

Together, these interactions—the headgroup's affinity for the surface and the intermolecular forces between the tails—drive the spontaneous formation of a well-organized, densely packed molecular layer. mdpi.com

The environment in which the self-assembly occurs plays a critical role in the quality of the resulting monolayer.

Solvent Effects: The choice of solvent significantly impacts the structure and stability of the formed SAM. nih.gov Research has shown that solvents with low polarity and low dielectric constants, such as toluene (B28343), tend to produce more stable and densely packed monolayers. nih.govnih.gov Conversely, higher polarity solvents can disrupt the self-assembly process, potentially by competing for binding sites on the substrate or by unfavorably interacting with the hydrophobic alkyl chains. nih.gov For instance, studies on ZnO surfaces have shown that using a low-polarity solvent like toluene results in well-defined SAMs with a high degree of order, whereas a high-polarity solvent like methanol (B129727) can lead to the formation of undesirable byproducts. nih.gov The kinetics of formation can also be affected, with assembly sometimes proceeding more slowly in non-polar solvents, but ultimately leading to a more ordered structure. nih.gov

Surface Chemistry: The chemistry of the substrate surface is paramount. Phosphonic acids bind effectively to metal oxide surfaces that possess a sufficient density of surface hydroxyl (-OH) groups. ethz.chmpg.de These groups act as the reactive sites for the phosphonic acid headgroup to anchor. The preparation and cleanliness of the substrate to ensure a uniformly hydroxylated surface are therefore critical steps in achieving a high-quality SAM. Furthermore, the process of SAM adsorption can itself induce reconstruction of the underlying substrate, which can alter the final structure and catalytic properties of the surface. nsf.gov

Structural Characteristics and Organization of this compound SAMs

The long alkyl chain of this compound is a determining factor in the high degree of structural order observed in its self-assembled monolayers. This order manifests in the specific orientation of the molecules and their packing density on the surface.

In a well-formed SAM, the this compound molecules align themselves in a highly ordered, quasi-crystalline arrangement. The long alkyl chains are typically tilted at a specific angle with respect to the surface normal. nih.gov For similar long-chain phosphonic acids like octadecylphosphonic acid (C18), this tilt angle has been measured to be around 37°. nih.gov This tilting allows for the optimization of the van der Waals interactions between adjacent chains, maximizing the packing density.

The packing density in these SAMs is very high, approaching the theoretical maximum for close-packed alkyl chains. nih.govacs.org This dense packing is crucial for forming an effective barrier layer, as seen in applications like corrosion inhibition and gate dielectrics. uni-pannon.humpg.de The molecular orientation is not static and can be influenced by the surface coverage; at low concentrations, molecules may lie more horizontally, but as coverage increases towards a full monolayer, they adopt a more vertical and ordered conformation to maximize packing. nih.gov The final structure is often described as a dense, solid-like film. nih.gov

The structure of the alkyl chain is a key variable that can be tuned to control the properties of the resulting SAM.

Alkyl Chain Length: The length of the alkyl chain has a profound effect on the structure and stability of phosphonic acid SAMs. uni-pannon.hu Increasing the chain length enhances the cumulative van der Waals forces between neighboring molecules. researchgate.net This strengthening of intermolecular forces leads directly to monolayers with a higher degree of crystallinity, improved molecular order, and greater packing density. researchgate.netacs.org Studies have consistently shown that longer chains (greater than 15 carbons) produce more compact, stable, and well-ordered films compared to their shorter-chain counterparts. uni-pannon.huacs.org For example, research on zirconium alkylphosphonates demonstrated that the docosyl (C22) derivative formed a highly ordered, densely packed structure with nearly vertical chains, whereas a tetradecyl (C14) derivative formed a much more disordered, liquid-like film under the same conditions. acs.org This increased order in longer-chain SAMs translates to improved performance in electronic devices, such as lower leakage currents. mpg.de

Alkyl Chain Branching: In contrast to the ordering effect of long, straight chains, the introduction of branching or bulky terminal groups into the alkyl chain typically disrupts the packing efficiency. nih.gov Branched chains cannot pack as closely together as linear chains, which reduces the effectiveness of the van der Waals interactions and leads to a less-ordered, lower-density monolayer. For instance, a phosphonic acid with a bulky triptycene (B166850) terminal group was shown to form a less homogeneous surface compared to the highly ordered structures achieved with linear alkyl chains like dodecylphosphonic acid or octadecylphosphonic acid. nih.gov Therefore, the linear structure of this compound is ideal for achieving the highest levels of molecular order and packing density.

Table 1: Effect of Alkyl Chain Length on Phosphonic Acid SAM Properties

Alkyl Chain Compound/LengthSubstrateKey Findings on SAM StructureReference
C6 to C18 Phosphonic AcidsAlOₓOrder and packing density increase with chain length. On/off ratio in TFTs improves up to C14/C16, indicating a better-ordered dielectric layer. mpg.de
C10 to C18 Alkyl PhosphatesTitanium OxideA higher degree of order and packing density was observed for chains exceeding 15 carbons. This was evidenced by lower contact angle hysteresis and film thicknesses consistent with a more vertical orientation. acs.org
C14, C18, C22 AlkylphosphonatesGold/SiliconStructural order decreases with decreasing chain length. The C22 compound formed a densely packed, highly ordered structure with close-to-vertical chain orientation, while the C14 compound was "liquidlike". acs.org
Undecenylphosphonic acid (C11)Metal SurfaceMolecules with longer hydrophobic chains form compact molecular films over a shorter period of time compared to shorter amphiphiles. uni-pannon.hu

Stability and Dynamics of this compound Monolayers

The stability of self-assembled monolayers (SAMs) derived from long-chain phosphonic acids, such as this compound, is a critical factor for their application in surface engineering. Research on analogous molecules like octadecylphosphonic acid (ODPA) provides significant insights into this stability. These monolayers exhibit remarkable robustness, particularly in aqueous environments when adsorbed on specific metal oxide surfaces. For instance, ODPA SAMs on amorphous aluminum oxide (Al₂O₃) and the (11-2) crystalline surface of Al₂O₃ have demonstrated high stability in water. nih.govresearchgate.net Similarly, phosphonic acid SAMs on 316L stainless steel show considerable stability under physiological conditions, although a gradual desorption of molecules is observed over extended periods (days to weeks). nih.gov

The stability of the monolayer is intimately linked to the nature of the substrate and the interfacial binding. The crystallographic orientation of the substrate can have a profound effect; for example, ODPA monolayers that are stable on amorphous and (11-2) Al₂O₃ are readily substituted by water molecules on the (0001) Al₂O₃ surface. nih.govresearchgate.net This difference is attributed to the variation in interfacial bonding states, from directed coordination bonds to ionic interactions. nih.govresearchgate.net The dynamics of these monolayers involve molecular motions and potential phase transitions. Solid-state NMR studies have been effectively used to probe the interactions of the phosphonic acid headgroups and the conformational order and dynamics of the alkyl chains. researchgate.netresearchgate.net While the long alkyl chains of this compound contribute to a well-ordered and densely packed structure, the monolayer's long-term integrity ultimately depends on the strength and hydrolytic stability of the bond between the phosphonic acid headgroup and the substrate surface. nih.gov

Table 1: Stability of Alkylphosphonic Acid Monolayers on Various Substrates

Substrate Stability Characteristics Influencing Factors Source(s)
Amorphous Al₂O₃ High stability in aqueous environments. Formation of strong, directed coordination bonds. nih.govresearchgate.net
Single-Crystalline Al₂O₃ (11-2) High stability in aqueous environments; no significant structural changes detected. Favorable surface for strong interfacial binding. nih.govresearchgate.net
Single-Crystalline Al₂O₃ (0001) Low stability; monolayers are substituted by water. Weaker ionic interactions and micelle formation. nih.govresearchgate.net

Adsorption Behavior and Surface Coverage Mechanisms

The formation of this compound monolayers is governed by its adsorption from solution onto a substrate, followed by self-assembly into an ordered film. This process is driven by the strong affinity of the phosphonic acid headgroup for various surfaces, especially metal oxides. The long docosyl (C22) alkyl chain plays a crucial role in the organization of the monolayer through van der Waals interactions, leading to a densely packed and hydrophobic surface.

Adsorption Isotherms and Kinetics on Diverse Substrates

The equilibrium relationship between the concentration of this compound in solution and the amount adsorbed on a substrate surface is described by adsorption isotherms. imist.ma The choice of isotherm model provides insight into the nature of the adsorption process. Common models include the Langmuir, Freundlich, and Temkin isotherms. scielo.brinnspub.net

The Langmuir isotherm assumes that adsorption occurs at specific, homogeneous sites on the surface, forming a monolayer. nih.gov A good fit to this model suggests a uniform surface and that once a site is occupied, no further adsorption can occur there. researchgate.net

The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heats. innspub.netresearchgate.net It is often indicative of multilayer adsorption.

The Temkin isotherm considers the effect of adsorbate-adsorbate interactions. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions. scielo.brinnspub.net

The specific isotherm that best describes the adsorption of this compound depends on the substrate, the solvent, and the temperature. For many alkylphosphonic acids on metal oxides, the process is characterized by strong, specific interactions, often fitting the Langmuir model well, which reflects the formation of a stable self-assembled monolayer. nih.gov

The rate of adsorption is described by kinetic models. The pseudo-second-order kinetic model frequently provides the best fit for the adsorption of organic acids onto various surfaces. innspub.netresearchgate.net This model suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.net

Table 2: Common Adsorption Isotherm Models

Isotherm ModelCore AssumptionKey ImplicationsSource(s)
LangmuirAdsorption is limited to a monolayer on a homogeneous surface with a finite number of identical sites.Predicts a maximum adsorption capacity corresponding to complete monolayer coverage. nih.govresearchgate.net
FreundlichAdsorption occurs on a heterogeneous surface with a non-uniform distribution of affinities.Does not predict a maximum adsorption capacity; implies multilayer adsorption is possible. innspub.netresearchgate.net
TemkinThe heat of adsorption decreases linearly with surface coverage due to adsorbate-adsorbate interactions.Accounts for indirect interactions between adsorbed molecules. scielo.brinnspub.net

Specificity of this compound Binding to Metal Oxide Surfaces

This compound exhibits a high degree of binding specificity for metal oxide surfaces. This strong affinity is primarily driven by the interaction between the phosphonic acid headgroup [-P(O)(OH)₂] and the metal atoms on the oxide surface. nih.govbohrium.com This robust binding is the foundation for using alkylphosphonic acids to modify the surfaces of materials like titanium dioxide (TiO₂) and aluminum oxide (Al₂O₃). nih.govgoogle.com

The interaction is particularly strong with transition metal oxides. Studies on TiO₂ show that it has a high binding affinity for phosphate (B84403) and phosphonate (B1237965) groups. nih.govnih.gov This allows for the selective enrichment of phosphorylated molecules from complex mixtures, highlighting the specificity of the bond. nih.govnih.gov The binding is a result of the formation of strong coordination bonds (chemisorption) between the phosphonate and the surface metal cations, which is more stable than simple physisorption. nih.govresearchgate.netdovepress.com This strong, specific binding allows for the creation of durable and well-ordered self-assembled monolayers that can, for example, increase the hydrophobicity of a TiO₂ surface. google.com

Interfacial Bonding Motifs (e.g., Bidentate, Tridentate)

The bond between the phosphonic acid headgroup and the metal oxide surface can be established through several coordination patterns, known as interfacial bonding motifs. mdpi.com The terminology is analogous to that used in coordination chemistry to describe how a ligand binds to a metal center. libretexts.org A ligand can be monodentate (binding through one atom), bidentate (binding through two atoms), or tridentate (binding through three atoms). libretexts.orgcsbsju.edu

For a phosphonic acid headgroup, which has three oxygen atoms available for binding (one phosphoryl oxygen and two hydroxyl oxygens), the following motifs are possible:

Monodentate: One oxygen atom from the phosphonate group forms a bond with a metal site on the surface.

Bidentate: Two of the oxygen atoms bind to one or two metal sites on the surface. This creates a stable five- or six-membered ring structure, which is favored due to the "chelate effect." libretexts.orgcsbsju.edu

Tridentate: All three oxygen atoms coordinate with the metal sites on the surface.

Generally, polydentate binding (bidentate and tridentate) is stronger and leads to more stable monolayers than monodentate binding because more energy is required to break multiple coordinate bonds. libretexts.orgcsbsju.edu Studies have identified both bidentate and tridentate binding motifs for phosphonic acids on oxide surfaces like zinc oxide. researchgate.net Tridentate bonding, in particular, is thought to significantly enhance the structural stability and improve charge transfer characteristics at the interface. mdpi.com The exact nature of the bonding depends on factors such as the specific metal oxide, its surface structure and hydroxylation, and the conditions during monolayer formation.

Docosylphosphonic Acid in Thin Film and Coating Technologies

Deposition Techniques for Docosylphosphonic Acid Thin Films

The formation of high-quality thin films of this compound relies on precise control over the deposition process. Both solution-based and vapor-phase methods have been employed to create these films, each offering distinct advantages in terms of film structure and properties.

Solution-based techniques are widely used for the deposition of this compound due to their relative simplicity and ability to form uniform, large-area films at ambient temperatures.

Langmuir-Blodgett (LB) Technique: The Langmuir-Blodgett technique is a powerful method for creating highly organized monomolecular and multimolecular films. wikipedia.orgwordpress.com It involves spreading a solution of an amphiphilic molecule, such as this compound with its hydrophilic phosphonic acid head group and hydrophobic docosyl tail, onto the surface of a subphase, typically purified water, in a Langmuir trough. sfu.cabiolinscientific.com As the molecules spread, they form a monolayer at the air-water interface. This film is then compressed by movable barriers, which reduces the area per molecule and forces them into a more ordered state. wordpress.comresearchgate.net The relationship between the surface pressure and the area per molecule is recorded in a pressure-area isotherm, which provides critical information about the phase behavior of the monolayer. researchgate.net

Once a stable and compressed monolayer is formed, it can be transferred onto a solid substrate by vertically dipping the substrate through the monolayer. wikipedia.orgresearchgate.net The quality of the resulting Langmuir-Blodgett film is dependent on several parameters, including the subphase pH, temperature, deposition pressure, and the speed at which the substrate is dipped. wordpress.com For long-chain alkylphosphonic acids, achieving a densely packed and highly ordered film structure often requires stringent conditions, such as the use of well-ordered primer layers and low adsorption temperatures. acs.orgresearchgate.net

Dip Coating: Dip coating is another straightforward and cost-effective solution-based method for producing thin films. specialchem.compreprints.org The process involves immersing a substrate into a solution containing this compound, allowing it to dwell for a specific time, and then withdrawing it at a controlled speed. ossila.commdpi.com As the substrate is withdrawn, a thin layer of the solution adheres to its surface. The final film thickness is influenced by factors such as the withdrawal speed, the viscosity and concentration of the solution, and the surface tension of the liquid. ossila.commdpi.com After withdrawal, the solvent evaporates, leaving behind a solid film of this compound. mdpi.com While simpler than the LB technique, achieving highly uniform films with controlled thickness requires careful optimization of the deposition parameters. ossila.com

Table 1: Key Parameters in Solution-Based Deposition of this compound Films

ParameterLangmuir-BlodgettDip CoatingInfluence on Film Properties
Solution Concentration Affects initial surface coverageInfluences film thickness and uniformityHigher concentration can lead to thicker but potentially less ordered films.
Subphase/Solvent Typically purified water; pH can affect head group ionizationChoice of solvent impacts solubility and evaporation rateThe solvent system affects molecular interactions and final film morphology. nih.gov
Surface Pressure Controlled during compression and transferNot directly controlledA key determinant of molecular packing and order in LB films. researchgate.net
Withdrawal/Dipping Speed Affects transfer ratio and film qualityA primary factor controlling film thickness. ossila.comSlower speeds generally lead to more uniform and ordered films.
Temperature Influences monolayer phase behavior and stabilityAffects solution viscosity and solvent evaporationCan impact molecular mobility and the final arrangement of molecules. acs.orgresearchgate.net

Vapor phase deposition techniques offer an alternative to solution-based methods, particularly for creating films on complex topographies and for applications requiring high purity.

Physical Vapor Deposition (PVD): In physical vapor deposition, a solid source material is vaporized in a vacuum chamber, and the vapor then condenses on a substrate to form a thin film. For long-chain alkylphosphonic acids like this compound, thermal evaporation under vacuum can be used. acs.org This method involves heating the acid until it sublimes, and the gaseous molecules travel to the substrate. The process is governed by the thermodynamics of sublimation and condensation. One study on the vacuum evaporation of a series of alkylphosphonic acids (from C8 to C18) showed that monolayers could be successfully formed. acs.org The molecular order of these vacuum-deposited monolayers was found to improve with increasing length of the aliphatic tail, which suggests that this compound, with its C22 chain, would also form well-ordered films via this method. acs.org

Chemical Vapor Deposition (CVD) of Precursors: Chemical vapor deposition involves the reaction or decomposition of volatile precursor molecules on a heated substrate to form the desired film. google.com For depositing films containing phosphorus, various organophosphorus precursors can be utilized. researchgate.netsyr.eduresearchgate.net These precursors are transported in the gas phase to the reaction chamber where they react on the substrate surface. While specific CVD precursors for this compound are not detailed in the literature, the general principle would involve designing a volatile precursor that decomposes to yield the desired docosylphosphonate species on the surface. The properties of the resulting film are highly dependent on the precursor chemistry, substrate temperature, pressure, and gas flow rates.

The ability to form well-defined multilayers is crucial for many applications of thin films. This compound can be incorporated into multilayer structures with precise control over the layer thickness and composition.

One approach to forming multilayers is the sequential deposition using the Langmuir-Blodgett technique, where the substrate is repeatedly dipped through the monolayer. wikipedia.org Another method involves the use of α,ω-biphosphonic acids as a template for a terminal docosylphosphonate layer. acs.orgresearchgate.net In this approach, a multilayer film of the biphosphonic acid is first deposited, creating a foundation upon which a final layer of this compound can be assembled. It has been noted, however, that disorder can increase with the number of layers in the template film, which in turn affects the order of the terminal docosylphosphonate layer. acs.orgresearchgate.net This highlights the importance of a well-ordered underlying structure for the formation of high-quality multilayers.

Influence of this compound on Film Microstructure and Properties

The incorporation of this compound as a self-assembled monolayer or as part of a hybrid film can significantly influence the film's microstructure and its resulting physical and chemical properties.

In hybrid films, such as those used in perovskite solar cells, the interface between the different material layers is critical to the device's performance. The introduction of a this compound monolayer at these interfaces can influence the nucleation and growth of the overlying crystalline film. While direct studies on this compound are limited, research on other phosphonic acids has shown that they can passivate surface defects and regulate the crystallization kinetics of materials like perovskites. mdpi.comarxiv.org By forming a well-ordered template, the this compound monolayer can guide the orientation of the crystals in the subsequently deposited layer. This can lead to improved film morphology with larger crystal grains and fewer grain boundaries, which is often desirable for electronic and optoelectronic applications. rsc.org The strong interaction between the phosphonic acid head group and the substrate can also influence the lattice parameters of the initial layers of the growing film.

Residual stress in thin films can lead to mechanical failure, such as cracking or delamination, and can also affect the film's functional properties. nih.govmdpi.comresearchgate.net The formation of a this compound SAM can alter the surface energy of the substrate, which in turn can influence the intrinsic stress of a subsequently deposited film. The long, flexible alkyl chains of this compound can also help to accommodate lattice mismatch between the substrate and an overlying film, potentially reducing interfacial stress. nih.gov

Furthermore, in many functional thin films, defects such as pinholes, grain boundaries, and surface vacancies can be detrimental to performance. This compound and other long-chain phosphonic acids are effective at passivating surface defects. researchgate.netrsc.orgosti.gov The phosphonic acid head groups can bind to under-coordinated metal ions on a surface, effectively "healing" these defect sites. arxiv.org The long, hydrophobic alkyl chains then form a dense, protective barrier that can prevent the ingress of moisture or other species that might degrade the film. This passivation of defects can lead to a significant improvement in the electronic and optical properties of the film, as well as its long-term stability.

Engineering of Surface Wettability and Adhesion Properties

This compound is a significant compound in the surface engineering of materials, where the precise control of wettability and adhesion is critical for the performance of thin films and coatings. Its molecular structure, featuring a long 22-carbon alkyl chain and a phosphonic acid headgroup, allows for the formation of dense, highly ordered self-assembled monolayers (SAMs) on a variety of substrates. These SAMs are instrumental in modifying surface properties.

The primary mechanism involves the strong interaction of the phosphonic acid group with metal oxide surfaces. researchgate.net This headgroup readily coordinates with surface hydroxyl groups present on metals and their oxides, forming robust covalent or near-covalent bonds. researchgate.net This strong anchoring is the foundation for creating a stable and durable functional surface. The long docosyl tail then extends away from the surface, and the collective orientation and packing of these alkyl chains dictate the final surface properties.

Surface Wettability Modification

The wettability of a surface, its ability to be wetted by a liquid, is fundamentally altered by the application of a this compound monolayer. The dense packing of the long, nonpolar alkyl chains creates a low-energy surface that repels polar liquids like water. This results in a significant increase in the water contact angle, transforming a hydrophilic surface (water-attracting) into a hydrophobic or even superhydrophobic one (water-repelling).

Research has consistently shown a direct correlation between the alkyl chain length in n-alkylphosphonic acids and the resulting hydrophobicity of the surface. mdpi.com Longer chains, like the docosyl group, allow for stronger van der Waals interactions between adjacent molecules, leading to a more densely packed and ordered monolayer. This high degree of organization minimizes the exposed surface energy, leading to higher contact angles. mdpi.com For instance, studies on aluminum oxide have demonstrated that increasing the alkyl chain length of phosphonic acid SAMs leads to a more hydrophobic surface. mdpi.com While a pristine hydrophilic surface might have a water contact angle of less than 10°, a surface modified with a long-chain alkylphosphonic acid can exhibit contact angles well over 100°. jst.go.jp

The table below presents typical water contact angle values for surfaces modified with long-chain alkylphosphonic acids, illustrating the effect of chain length on wettability.

Table 1: Influence of Alkylphosphonic Acid Chain Length on Surface Wettability

Phosphonic Acid Substrate Water Contact Angle (θ) Surface Character Reference
Untreated Platinum Platinum ~40° Hydrophilic dataphysics-instruments.com
Octadecylphosphonic Acid (ODPA) Platinum (from solution) 126° Hydrophobic dataphysics-instruments.com
Octadecylphosphonic Acid (ODPA) Aluminum Oxide >110° Hydrophobic db-thueringen.de

This engineered hydrophobicity is crucial for applications requiring self-cleaning, anti-fouling, and corrosion resistance. lsu.eduwikipedia.org The ability of this compound to create such surfaces makes it a valuable tool in producing advanced coatings for industrial, electronic, and biomedical applications.

Enhancement of Adhesion Properties

The adhesion of thin films to a substrate is a critical factor determining their durability and performance. bme.hu this compound SAMs can act as highly effective adhesion promoters, particularly between a metal or metal oxide substrate and an organic overlayer. The phosphonic acid headgroup forms a strong, stable bond with the substrate, while the long alkyl tail can be tailored to interact favorably with the subsequently deposited material.

The stability of the phosphonate-metal oxide bond is a key factor. Research on similar long-chain phosphonic acids like octadecylphosphonic acid (ODPA) on aluminum oxide surfaces has shown high stability, even in aqueous environments. nih.gov This robust anchoring prevents delamination at the substrate-SAM interface. The dense packing of the alkyl chains further enhances the cohesion of the monolayer itself.

In the context of thin film technology, this compound can serve as a molecular primer. For example, when depositing a polymer film onto a metal oxide surface, the direct interaction might be weak, leading to poor adhesion. By first treating the surface with this compound, a robustly anchored organic layer is created. The alkyl chains of the SAM can then interdigitate with or bond to the polymer overlayer, creating a strong and durable interface that bridges the inorganic substrate and the organic film. This is vital in applications such as protective coatings, electronic devices, and biomedical implants where the long-term integrity of the layered structure is paramount. bme.hu

Docosylphosphonic Acid in Nanomaterials Science

Surface Functionalization of Nanoparticles with Docosylphosphonic Acid

The process of surface functionalization involves attaching molecules to the surface of a nanoparticle to modify its properties. nih.gov Phosphonic acids, including this compound, are highly effective for creating self-assembled monolayers (SAMs) on various nanoparticle surfaces. researchgate.net These organic acids are widely used to functionalize nanometal oxide surfaces. researchgate.net

This compound is particularly well-suited for modifying the surfaces of metal oxide nanoparticles such as zinc oxide (ZnO) and nickel-titanium (NiTi). researchgate.net The phosphonic acid headgroup readily reacts with the hydroxyl groups present on the oxide surface, forming strong, covalent bonds. researchgate.net This strong affinity has been noted specifically for ZnO surfaces, where phosphonic acid groups bind more strongly than other functional groups like thiols. arxiv.org

The bonding between the phosphonic acid head and the metal oxide surface can occur in several ways, primarily through bidentate and tridentate binding motifs. researchgate.net This multi-point attachment contributes to the formation of a stable and robust organic layer on the nanoparticle. researchgate.net The use of phosphonic acids is considered ideal for producing SAMs on NiTi nanoparticles, in part due to their low acid dissociation constant. researchgate.net For materials like ZnO, which have interesting electronic and photonic properties for applications in solar cells and laser diodes, surface functionalization is crucial for tailoring their performance. researchgate.netresearchgate.net

Metal OxideInterfacial Bonding MotifsKey Application Area
Zinc Oxide (ZnO) Bidentate, TridentateSolar Cells, Laser Diodes, Chemical Sensing
Nickel-Titanium (NiTi) Bidentate, TridentateBiomedical Implants (due to biocompatibility)
Titanium Dioxide (TiO₂) Covalent bonding with surface -OH groupsPhotocatalysis, Solar Cells
Indium Tin Oxide (ITO) Phosphonate (B1237965) bondingOrganic Electronics, Solar Cells

This table summarizes the interaction of phosphonic acids with various metal oxide surfaces based on established research findings. researchgate.netnih.gov

The stability and surface properties of nanoparticles can be precisely controlled using this compound. The extent of surface coverage on nanoparticles, such as ZnO, can be managed by adjusting the amount of phosphonic acid used during the functionalization process. researchgate.net Achieving a high degree of surface coverage is often correlated with enhanced stability. nih.gov

The stability of the functionalized nanoparticles is derived from two main factors:

Strong Surface Binding : The phosphonic acid headgroup forms strong covalent bonds with the metal oxide surface, anchoring the molecules firmly. researchgate.net

The stability imparted by phosphonate groups can be further increased when paired with an electronegative terminating group. researchgate.net The formation of these stable coatings is critical for preventing the aggregation of nanoparticles in various media, which is a common challenge in nanotechnology. frontiersin.orgnih.gov

The functionalization of nanocrystal surfaces with molecules like this compound can significantly alter their electronic and photonic properties. researchgate.netnih.gov Attaching a self-assembled monolayer of phosphonic acid to a metal oxide surface, such as ZnO, has been shown to modify the material's work function. researchgate.net The long, insulating alkyl chain of this compound can act as a barrier layer, influencing charge transfer processes between the nanoparticle and its environment. nih.gov

The modification of electronic properties is critical for the performance of devices like organic solar cells and light-emitting diodes. nih.gov Furthermore, the surface ligands on a nanocrystal can influence its optical properties, including light emission and luminescence dynamics. nih.govrsc.org The strain induced by a core-shell lattice mismatch, which can be influenced by surface-bound ligands, has been shown to tune light emission across the visible and near-infrared spectrum. nih.gov By carefully selecting the surface chemistry, it is possible to tailor the optoelectronic behavior of nanocrystals for specific applications. nih.gov

PropertyEffect of Phosphonic Acid Functionalization
Work Function Can be modified, altering the energy barrier for charge injection/extraction. researchgate.netresearchgate.net
Charge Transfer The organic layer can act as a tunneling barrier, controlling charge flow. nih.gov
Luminescence Surface capping agents can influence emission intensity and lifetime. rsc.org
Band Energies Surface ligands can indirectly influence conduction and valence band energies. nih.gov

This table outlines the key electronic and photonic properties of nanocrystals that are influenced by surface functionalization with phosphonic acids.

Role in Supramolecular Architectures and Hybrid Nanostructures

This compound serves as a fundamental building block in the bottom-up construction of more complex nanoscale systems. nih.gov Its ability to self-assemble on surfaces is the first step toward creating sophisticated supramolecular architectures and functional hybrid nanostructures. nih.govmdpi.com

Hierarchical self-assembly is a process where simple building blocks organize into well-defined structures, which in turn can serve as the units for building larger, more complex architectures. rsc.org this compound facilitates this process in several ways. First, individual acid molecules self-assemble into an ordered monolayer on a nanoparticle surface. researchgate.net These functionalized nanoparticles then become "supermolecules" or secondary building blocks.

The long docosyl chains extending from the nanoparticle surfaces can mediate the further organization of these particles into larger, ordered arrays. nih.govbeilstein-journals.org This strategy allows for the creation of exotic and complicated nanostructures that are of interest for advanced materials and nanotechnology. rsc.org The process is driven by weak non-covalent forces, such as van der Waals and hydrophobic interactions, between the alkyl chains. beilstein-journals.orgnsf.gov

Nanoparticles functionalized with this compound can be integrated as reinforcing fillers into polymer, metal, or ceramic matrices to create high-performance composite materials. wikipedia.orgmdpi.com The performance of a composite material is highly dependent on the quality of the interface between the filler (nanoparticles) and the matrix. nih.govresearchgate.net

The this compound layer serves two critical functions in this context:

Improved Dispersion : The long alkyl chains on the nanoparticle surfaces prevent them from agglomerating within the matrix, leading to a more uniform dispersion. researchgate.net Poor dispersion can lead to weak points and compromise the material's mechanical properties. wikipedia.org

By tailoring the nanoparticle surface, the integration of these functionalized materials can lead to composites with enhanced mechanical, thermal, and electrical properties for a wide range of applications. mdpi.commdpi.com

Mechanistic Investigations of Docosylphosphonic Acid Surface Interactions

Corrosion Inhibition Mechanisms Mediated by Docosylphosphonic Acid Films

The protective action of this compound against corrosion is primarily attributed to its ability to form dense, well-ordered, and hydrophobic films on metal surfaces. These films act as a physical barrier, impeding the ingress of corrosive agents to the underlying substrate. The mechanisms of this protection are multifaceted, involving strong surface adsorption and the formation of a passivating layer with significant barrier properties.

Adsorption-Based Protection Strategies

The initial and critical step in the corrosion inhibition process by this compound is its adsorption onto the metal or metal oxide surface. The phosphonic acid headgroup exhibits a strong affinity for metal oxides, forming stable M-O-P bonds. This chemisorption process is the foundation for the formation of a self-assembled monolayer. The long docosyl (C22) alkyl chain then orients away from the surface, creating a densely packed, hydrophobic layer.

This organized structure displaces water and other corrosive species from the metal surface, a key element in preventing electrochemical corrosion reactions. The van der Waals interactions between the long alkyl chains further stabilize the film, enhancing its protective character. The effectiveness of this adsorption-based strategy is contingent on achieving a high degree of surface coverage and a well-ordered molecular arrangement.

Formation of Passivating Layers and Barrier Properties

Beyond simple adsorption, the interaction of this compound with the metal surface can lead to the formation of a passivating layer. This layer, composed of the self-assembled monolayer chemically bonded to the surface metal oxide, acts as a formidable barrier to the diffusion of corrosive ions such as chloride. The long, hydrophobic alkyl chains of the this compound molecules play a crucial role in repelling water, a primary electrolyte in many corrosion processes.

The thickness and packing density of the this compound film are critical determinants of its barrier properties. A well-formed monolayer can significantly increase the charge transfer resistance at the metal-electrolyte interface, thereby slowing down the kinetics of both the anodic and cathodic corrosion reactions. The presence of this passivating layer effectively isolates the metal from the aggressive environment, providing long-term corrosion protection. Research on similar long-chain phosphonic acids has demonstrated the formation of protective layers on various metals, including iron and its alloys.

Electrochemical Characterization of Corrosion Inhibition

Electrochemical techniques are pivotal in quantifying the corrosion inhibition efficiency of this compound films. Methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide valuable insights into the protective mechanisms.

Potentiodynamic polarization studies typically reveal a significant reduction in the corrosion current density (icorr) and a shift in the corrosion potential (Ecorr) upon the application of a this compound film. A decrease in icorr is a direct indication of a lower corrosion rate. The inhibitor can be classified as anodic, cathodic, or mixed-type based on the change in Ecorr. For long-chain phosphonic acids, a mixed-type inhibition is often observed, where both the anodic metal dissolution and the cathodic oxygen reduction reactions are suppressed.

EIS measurements further elucidate the barrier properties of the film. In a typical Nyquist plot, a larger semicircle diameter for the treated surface compared to the bare surface indicates an increase in the charge transfer resistance (Rct), signifying more effective corrosion inhibition. The decrease in the double-layer capacitance (Cdl) upon film formation is attributed to the displacement of water molecules and the lower dielectric constant of the organic layer.

Table 1: Illustrative Electrochemical Data for a Metal Surface With and Without a this compound-Based Film in a Corrosive Medium

TreatmentCorrosion Potential (Ecorr) vs. SCECorrosion Current Density (icorr)Charge Transfer Resistance (Rct)Double Layer Capacitance (Cdl)Inhibition Efficiency (%)
Bare Metal-0.650 V1.5 x 10-5 A/cm21.2 kΩ·cm2250 µF/cm2N/A
With this compound Film-0.580 V8.0 x 10-7 A/cm225 kΩ·cm215 µF/cm294.7

Note: This data is representative and intended for illustrative purposes.

Interaction at Biomaterial-Mineral Interfaces

The ability of this compound to functionalize surfaces is also of great interest in the field of biomaterials, particularly for orthopedic and dental applications. By modifying the surface of implants, it is possible to control their interaction with biological systems, influencing processes such as biomineralization and tissue integration.

Modulation of Biomineralization Processes

Biomineralization, the process by which living organisms produce minerals, is a critical aspect of bone formation and repair. The surface properties of an implant can significantly influence the nucleation and growth of hydroxyapatite, the primary mineral component of bone. Self-assembled monolayers of this compound can be used to create surfaces that either promote or inhibit mineralization.

The phosphonic acid headgroup can act as a nucleation site for calcium phosphate (B84403) precipitation, mimicking the role of acidic proteins in natural biomineralization. By controlling the density and presentation of these functional groups, it is possible to guide the deposition of a hydroxyapatite-like layer on the implant surface, which can enhance osseointegration. Conversely, a densely packed, hydrophobic monolayer of this compound can prevent nonspecific protein adsorption and subsequent mineralization where it is not desired.

Surface Modification of Orthopaedic and Dental Biomaterials

In the context of orthopedic and dental implants, which are often made of materials like titanium and its alloys, surface modification with this compound can improve their biocompatibility and longevity. The native oxide layer on these metals provides an ideal substrate for the covalent attachment of phosphonic acids.

The resulting organic monolayer can alter the surface energy and wettability of the implant. A hydrophobic surface, for instance, can reduce bacterial adhesion, a significant cause of implant failure. Furthermore, the functionalized surface can be used to immobilize bioactive molecules, such as growth factors or peptides, to actively promote tissue regeneration and integration. The long alkyl chain of this compound provides a stable and well-defined platform for such secondary functionalization.

Table 2: Representative Surface Properties of a Titanium-Based Biomaterial Before and After Modification with this compound

SurfaceWater Contact Angle (°)Surface Free Energy (mN/m)
Unmodified Titanium7542
This compound Modified10525

Note: This data is representative and intended for illustrative purposes.

Influence on Extracellular Matrix Organization at Interfaces

The interaction between a biomaterial surface and the biological environment is immediately dictated by the adsorption of proteins, which subsequently directs the organization of the extracellular matrix (ECM) at the interface. This compound, when self-assembled on a substrate, forms a densely packed monolayer with a terminal methyl (-CH3) group, creating a well-defined, hydrophobic surface. This surface chemistry plays a pivotal role in mediating the adsorption of key ECM proteins, thereby influencing the structure and bioactivity of the matrix formed at the interface.

The initial and critical event is the adsorption of ECM proteins, such as fibronectin (Fn), vitronectin, and laminin, from the surrounding biological fluids. The hydrophobic surface presented by the long alkyl chains of this compound monolayers strongly influences this process. Research on model self-assembled monolayers (SAMs) with different terminal chemistries provides mechanistic insights into how a this compound-modified surface would behave.

Fibronectin Adsorption and Conformation

Fibronectin, a major cell-adhesive glycoprotein, is crucial for the assembly of the ECM and for mediating cell attachment. nih.govresearchgate.net The amount and conformation of adsorbed fibronectin are critical determinants of subsequent cellular behavior. Surfaces terminated with methyl groups, which are chemically analogous to a this compound monolayer, have been shown to strongly adsorb fibronectin, primarily through hydrophobic interactions. nih.gov

While the quantity of adsorbed fibronectin is high on such hydrophobic surfaces, its bioactivity can be compromised. The strong hydrophobic forces can induce conformational changes or denaturation in the protein structure. This may lead to the burial of key cell-binding domains, such as the Arginine-Glycine-Aspartate (RGD) sequence. nih.govnih.gov The orientation and conformation of fibronectin on the surface directly impact the accessibility of these motifs to cell surface receptors (integrins), which is a prerequisite for cell adhesion and the subsequent secretion and organization of a functional ECM. nih.gov

Studies comparing different surface chemistries have quantified the differences in fibronectin adsorption and the resulting cellular response.

Table 1: Influence of Surface Chemistry on Fibronectin (Fn) Adsorption
Surface Chemistry (Terminal Group)Primary Interaction ForceAdsorbed Fn Density (ng/cm²)Bioactivity (Cell Adhesion)
-CH₃ (Hydrophobic, model for this compound)HydrophobicHighPoor
-NH₂ (Hydrophilic, Charged)Electrostatic, Hydrogen BondsHighExcellent
-COOH (Hydrophilic, Charged)Electrostatic, Hydrogen BondsHighGood
-OH (Hydrophilic, Neutral)Hydrogen BondsLowModerate

This table synthesizes findings from studies on various self-assembled monolayers, where the -CH₃ surface serves as an analogue for the hydrophobic surface created by this compound. The data indicates that while hydrophobic surfaces adsorb a high density of fibronectin, the resulting bioactivity is often lower compared to more hydrophilic, charged surfaces. nih.gov

Hierarchical ECM Assembly

The organization of the ECM is a hierarchical process that begins with the formation of a fibronectin network. researchgate.net This fibronectin matrix then serves as a scaffold for the assembly of other critical ECM components, including collagens, fibrillin, and proteoglycans. nih.gov The initial conformation of the adsorbed fibronectin layer on the this compound surface is therefore critical. An improperly folded or oriented fibronectin layer can disrupt the entire downstream assembly of the ECM. For example, if the binding sites on fibronectin for collagen or other ECM proteins are masked due to surface-induced denaturation, the subsequent organization of a stable, fibrillar matrix will be inhibited.

The physical properties of the this compound monolayer, such as its order and packing density, translate into a uniform surface energy. This uniformity can lead to a correspondingly uniform, yet potentially denatured, protein monolayer. This contrasts with more complex surfaces that might present a variety of cues for protein binding.

Table 2: Effect of Surface-Adsorbed Fibronectin on ECM Component Organization
Surface ModelAdsorbed Fn ConformationKey Fn Binding Site Exposure (e.g., RGD)Predicted Impact on Subsequent ECM Assembly
This compound (-CH₃)Potentially denatured/deformedLowDisorganized or inhibited assembly of collagen and other matrix proteins.
Amino-terminated Surface (-NH₂)Bioactive, native-likeHighFacilitates organized, hierarchical assembly of a functional ECM.

This table extrapolates the expected influence of fibronectin conformation on different surfaces on the subsequent steps of ECM organization. A bioactive fibronectin layer is essential for guiding the proper assembly of other matrix components. nih.gov

Advanced Functional Material Applications of Docosylphosphonic Acid

Docosylphosphonic Acid in Responsive and Adaptive Coatings

The unique molecular structure of this compound lends itself to the creation of coatings that can respond to external stimuli or exhibit protective properties. These "smart" coatings are at the forefront of materials innovation, offering enhanced durability and functionality.

While direct studies on the pH-responsive self-assembly of this compound are not extensively documented, the behavior of similar long-chain phosphonic acids and other amphiphilic molecules provides a strong basis for understanding its potential in this area. The phosphonic acid headgroup is known to exhibit pH-dependent ionization. nih.gov At low pH, the headgroup is protonated, while at higher pH, it becomes deprotonated and negatively charged. nih.gov This change in charge density at the headgroup can significantly influence the packing and stability of self-assembled monolayers. nih.gov

Table 1: Potential pH-Responsive Behavior of this compound Monolayers

pH ConditionHeadgroup StateIntermolecular ForcesPotential Monolayer Structure
Acidic (Low pH)Protonated (Neutral)Van der Waals interactions dominateDensely packed, ordered monolayer
Neutral to Basic (High pH)Deprotonated (Anionic)Electrostatic repulsion between headgroupsLess densely packed, potential for structural rearrangement

This table is based on the known behavior of similar phosphonic acid and amphiphilic systems.

The long, non-polar docosyl chain of this compound makes it an excellent candidate for creating superhydrophobic surfaces, which are essential for anti-fouling and self-cleaning applications. The principle behind this is the "lotus effect," where a combination of surface roughness and low surface energy materials leads to extremely high water contact angles and low roll-off angles.

When this compound forms a self-assembled monolayer on a substrate, the long alkyl chains orient themselves away from the surface, creating a dense, low-energy, "waxy" layer. This inherent hydrophobicity can be further enhanced by applying the coating to a micro- or nanostructured surface. The resulting superhydrophobic surface repels water, causing it to bead up and roll off easily, carrying away contaminants in the process. researchgate.netresearchgate.netpiscomed.com This self-cleaning property is highly desirable for a wide range of applications, from architectural coatings to marine vessels. nih.govakzonobel.com

In the context of anti-fouling, the superhydrophobic surface created by this compound can prevent the adhesion of marine organisms, such as bacteria and barnacles. electrochemsci.orgresearchgate.net The low surface energy makes it difficult for these organisms to gain a foothold, and the self-cleaning action of rolling water droplets can further dislodge any weakly attached foulants. Research on shorter-chain analogues like octadecylphosphonic acid has demonstrated the effectiveness of this approach in creating robust anti-fouling surfaces. researchgate.net

This compound plays a significant role in the development of anti-corrosion and protective coatings for various metals, including steel and aluminum. mdpi.commdpi.comresearchgate.net The strong covalent bond formed between the phosphonic acid headgroup and the metal oxide surface creates a robust and stable self-assembled monolayer that acts as a physical barrier, preventing corrosive agents from reaching the metal surface. researchgate.netmdpi.com

The long, densely packed docosyl chains enhance this barrier effect by creating a hydrophobic layer that repels water and other corrosive electrolytes. researchgate.net This is particularly effective in preventing galvanic corrosion, where the phosphonic acid layer can electrically insulate the metal surface. researchgate.net The effectiveness of phosphonic acids as corrosion inhibitors has been demonstrated in various studies, where they have been shown to significantly reduce corrosion rates in acidic and saline environments. mdpi.commdpi.com

The use of this compound in hybrid organic-inorganic coatings is also a promising area of research. mdpi.comresearchgate.net In these systems, the phosphonic acid can be incorporated into a larger polymer matrix, providing both the excellent adhesion of the phosphonic acid and the enhanced mechanical properties of the polymer. This can lead to the development of highly durable and long-lasting anti-corrosion coatings.

Table 2: Corrosion Protection Mechanisms of this compound Coatings

MechanismDescription
Barrier Protection The densely packed alkyl chains form a physical barrier that blocks corrosive species from reaching the metal surface. researchgate.net
Hydrophobicity The long docosyl chain creates a water-repellent surface, preventing the ingress of water and electrolytes.
Strong Adhesion The phosphonic acid headgroup forms a strong, stable bond with the metal oxide surface, ensuring the durability of the protective layer. researchgate.net
Galvanic Corrosion Inhibition The insulating nature of the monolayer can prevent the flow of electrons that drives galvanic corrosion. researchgate.net

Integration in Organic Electronics and Optoelectronic Devices

The ability of this compound to form well-defined, insulating monolayers makes it a valuable material for modifying interfaces in organic electronic and optoelectronic devices. By carefully controlling the properties of these interfaces, the performance and stability of devices such as perovskite solar cells can be significantly improved.

Firstly, the phosphonic acid headgroup can passivate defect states on the surface of the ETL (e.g., SnO2 or TiO2), which can otherwise act as recombination centers for charge carriers. rsc.orgmdpi.com By reducing these non-radiative recombination losses, the open-circuit voltage (VOC) and fill factor (FF) of the solar cell can be improved. Secondly, the long, insulating docosyl chain can act as a tunneling barrier, preventing charge recombination at the interface. researchgate.net Finally, the formation of a hydrophobic monolayer can improve the moisture stability of the perovskite film, which is a major challenge for the long-term performance of these devices. The use of phosphonic acid-based SAMs has been shown to lead to significant improvements in both the efficiency and stability of PSCs. rsc.orgmdpi.com

Table 3: Impact of this compound Interfacial Layer in Perovskite Solar Cells

ParameterEffect of this compound Layer
Power Conversion Efficiency (PCE) Increased due to reduced recombination and improved charge extraction. rsc.orgmdpi.com
Open-Circuit Voltage (VOC) Increased due to passivation of surface defects and suppression of recombination.
Fill Factor (FF) Improved due to better charge transport and reduced series resistance.
Stability Enhanced due to improved moisture resistance and passivation of reactive sites.

The charge transfer characteristics at the interface between an electrode and an organic semiconductor are critical to the performance of organic electronic devices. This compound can be used to modify the work function of metal oxide electrodes, such as indium tin oxide (ITO) and aluminum oxide (AlOx). researchgate.netnih.gov The work function is the energy required to remove an electron from the surface of a material, and by tuning this property, the energy level alignment at the interface can be optimized for efficient charge injection or extraction.

Application in Chromogenic and Fluorogenic Materials

The direct application of this compound in the development of chromogenic and fluorogenic materials is not extensively documented in publicly available research. However, the principles of surface functionalization using long-chain alkylphosphonic acids provide a strong basis for its potential utility in these fields. This compound can serve as a molecular anchor to immobilize chromogenic or fluorogenic moieties onto various substrates, or to create organized monolayers that influence the optical properties of co-adsorbed molecules.

Chromogenic materials exhibit a change in color in response to an external stimulus, while fluorogenic materials show a change in their fluorescence properties, such as intensity or wavelength. rsc.orgnih.govrsc.org These materials are the foundation for a wide range of sensors and indicators. The general mechanism involves an interaction between the analyte of interest and a sensing molecule, which leads to a detectable optical signal.

Long-chain alkylphosphonic acids, like this compound, are well-suited for creating self-assembled monolayers (SAMs) on a variety of metal oxide surfaces. nih.govnih.gov These SAMs can be used to control the interfacial properties of a material. In the context of chromogenic and fluorogenic sensors, a this compound monolayer could be employed in several ways:

Immobilization of Sensing Molecules: this compound could be co-assembled with a chromogenic or fluorogenic molecule that also possesses a phosphonic acid group, anchoring it to a substrate.

Creating a Responsive Environment: A dense monolayer of this compound can create a hydrophobic environment on a surface. This environment can influence the conformation and, consequently, the optical properties of nearby dye molecules, leading to a detectable signal in the presence of certain analytes.

Formation of Langmuir-Blodgett Films: this compound can be used to form Langmuir-Blodgett films, which are highly ordered molecular assemblies. chalcogen.ronih.gov These films can serve as a matrix for incorporating chromogenic or fluorogenic compounds, where the controlled molecular organization can enhance the sensitivity and selectivity of the sensing device.

While specific research on this compound in this area is limited, the conceptual application is sound and builds upon established principles of surface chemistry and sensor design.

Detailed Research Findings

As of the latest literature surveys, there are no detailed research findings specifically focused on the use of this compound for chromogenic and fluorogenic applications. Research in this area tends to focus on the chromogenic or fluorogenic molecules themselves, or on other types of long-chain molecules for the formation of sensing platforms. nih.govacs.org

Data Tables

Given the absence of specific experimental data for this compound in chromogenic and fluorogenic materials, the following table provides a conceptual framework for how the performance of such a hypothetical sensor could be characterized.

Table 1: Conceptual Performance Metrics for a this compound-Based Chromogenic/Fluorogenic Sensor

Parameter Description Hypothetical Target Value
Analyte The chemical species the sensor is designed to detect. Metal Ions (e.g., Cu²⁺)
Detection Limit The lowest concentration of the analyte that can be reliably detected. < 1 µM
Response Time The time taken for the sensor to produce a stable signal upon exposure to the analyte. < 60 seconds
Wavelength Shift (Chromogenic) The change in the peak absorption wavelength upon analyte binding. > 20 nm
Fluorescence Quenching/Enhancement (Fluorogenic) The percentage change in fluorescence intensity upon analyte binding. > 80%
Selectivity The ability of the sensor to respond to the target analyte in the presence of other interfering species. High

| Reversibility | The ability of the sensor to return to its original state after the analyte is removed. | Reversible |

Theoretical and Computational Modeling of Docosylphosphonic Acid Systems

Simulation of Self-Assembly Processes

The spontaneous organization of docosylphosphonic acid molecules into ordered structures, particularly at solid-liquid or solid-vapor interfaces, is a key characteristic that underpins their use in surface modification. Molecular simulations are instrumental in visualizing and quantifying the dynamics of this self-assembly.

Molecular dynamics (MD) simulations offer a virtual window into the dynamic behavior of this compound molecules as they form self-assembled monolayers (SAMs). These simulations model the interactions between individual atoms over time, allowing for the observation of large-scale molecular organization.

Researchers have employed MD simulations to study the self-organization of long-chain alkylphosphonic acids on various substrates, such as aluminum oxide. rsc.orgresearchgate.net These simulations reveal the crucial steps in SAM formation, from the initial adsorption of individual molecules to their subsequent arrangement into densely packed, ordered layers. The simulations can elucidate the role of the solvent in this process, with different solvents influencing the final packing density and ordering of the monolayer. rsc.org For instance, simulations can compare SAM formation in different environments like 2-propanol, hexane, and a vacuum to understand the solvent's impact. rsc.org The time and length scales of these self-assembly processes, which can be extensive, are often addressed in simulations by employing coarse-grained models that simplify the molecular representation to study larger systems over longer timescales. nih.govmdpi.com

Table 1: Key Parameters in Molecular Dynamics Simulations of Self-Assembled Monolayers

ParameterDescriptionTypical Values/Observations
Force Field A set of parameters describing the potential energy of the system.All-atom (e.g., CHARMM, AMBER) or Coarse-grained (e.g., MARTINI)
Simulation Time The duration of the simulation.Nanoseconds (ns) to microseconds (µs)
System Size The number of atoms or molecules in the simulation box.Thousands to millions of atoms
Ensemble The set of thermodynamic variables that are kept constant (e.g., NVT, NPT).NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature)
Solvent Model The representation of the solvent molecules.Explicit (individual solvent molecules) or Implicit (a continuous medium)

Computational methods are also employed to predict the most stable ways in which this compound molecules attach to a surface and the strength of this attachment. These predictions are crucial for understanding the stability and robustness of the resulting self-assembled monolayer.

The adsorption of phosphonic acids on metal oxide surfaces, such as titanium dioxide (TiO2) and aluminum oxide, has been extensively studied using computational models. acs.orgcnr.itresearchgate.net These studies have identified several possible adsorption geometries, including monodentate, bidentate, and tridentate binding modes. In a monodentate linkage, one oxygen atom of the phosphonic acid group binds to the surface. In a bidentate linkage, two oxygen atoms are involved in the binding, and in a tridentate linkage, all three oxygen atoms of the phosphonate (B1237965) group interact with the surface. researchgate.netnih.gov

The preferred binding mode and the corresponding adsorption energy are influenced by factors such as the nature of the substrate, the surface coverage, and the presence of surface hydroxyl groups. acs.orgresearchgate.net For example, at low surface coverage on anatase TiO2, a bidentate mode is often favored, while at higher coverage, a shift to a monodentate mode may occur to minimize lateral repulsion between the molecules. acs.org The adsorption energy, which quantifies the strength of the molecule-surface bond, can be calculated for each of these configurations. These calculated energies help to determine the most thermodynamically stable binding mode.

Table 2: Predicted Adsorption Properties of Alkylphosphonic Acids on Metal Oxide Surfaces

Adsorption GeometryDescriptionTypical Adsorption Energy Range (kJ/mol)
Monodentate One P-O-metal bond is formed.Varies depending on substrate and coverage.
Bidentate Two P-O-metal bonds are formed.Often the most stable configuration. acs.org
Tridentate Three P-O-metal bonds are formed.Possible, but may require specific surface sites. nih.gov

Electronic Structure Calculations for Surface Interactions

To gain a more fundamental understanding of the bonding between this compound and a substrate, electronic structure calculations are employed. These quantum mechanical methods provide detailed information about the distribution of electrons and the nature of the chemical bonds formed at the interface.

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govscispace.com In the context of this compound, DFT calculations are instrumental in analyzing the chemical bonds formed between the phosphonic acid headgroup and the atoms of a substrate.

DFT studies have been successfully used to model the adsorption of phosphonic acids on various metal oxide surfaces, including TiO2 and ZnO. acs.orgnih.gov These calculations can determine the bond lengths and bond angles of the adsorbed molecule, providing a precise picture of the interfacial geometry. Furthermore, DFT can elucidate the nature of the chemical bonding, revealing the degree of covalent and ionic character in the P-O-metal bonds. researchgate.net By analyzing the electron density distribution, researchers can identify the specific atoms involved in the bonding and the extent of charge transfer between the molecule and the surface. scispace.com This level of detail is crucial for understanding the stability and reactivity of the functionalized surface.

The results from DFT calculations can also be used to interpret experimental data from techniques such as infrared spectroscopy and X-ray photoelectron spectroscopy, providing a more complete picture of the surface chemistry. nih.govsemanticscholar.org

The formation of a self-assembled monolayer of this compound on a conductive or semiconductive surface can significantly alter its work function, which is the minimum energy required to remove an electron from the surface. This modification of the work function is a key aspect of using these molecules in electronic devices. nih.gov

Electronic structure calculations, particularly DFT, can be used to predict the magnitude and direction of the work function shift. acs.org By calculating the electronic structure of the bare substrate and comparing it to that of the substrate with the adsorbed monolayer, the change in the surface dipole and, consequently, the work function can be determined. nih.gov These calculations have shown that by choosing appropriate phosphonic acids with different molecular structures, the work function of materials like indium tin oxide (ITO) can be tuned over a wide range. nih.govresearchgate.net This ability to engineer the work function is critical for optimizing the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. nih.govnih.gov

Future Directions and Emerging Research Avenues for Docosylphosphonic Acid

Development of Novel Synthesis Routes for Tailored Derivatives

The functional capabilities of docosylphosphonic acid are intrinsically linked to its molecular structure. Future research will increasingly focus on the development of novel synthesis routes to create tailored DPA derivatives with specific functionalities. While the fundamental synthesis of long-chain alkylphosphonic acids is established, the introduction of complex and reactive terminal groups presents an ongoing challenge.

Emerging synthetic strategies are expected to move beyond simple alkyl chains to incorporate a diverse range of functional moieties. This includes, but is not limited to, photo-responsive groups (e.g., azobenzenes, spiropyrans), electroactive units (e.g., ferrocene, viologens), and biologically active ligands (e.g., peptides, carbohydrates). The development of modular synthetic approaches, such as click chemistry and multicomponent reactions, will be instrumental in achieving this. These methods offer high yields, mild reaction conditions, and a broad tolerance of functional groups, making them ideal for the synthesis of complex DPA derivatives.

A key area of investigation will be the synthesis of bifunctional DPA derivatives. These molecules possess distinct functionalities at either end of the alkyl chain, enabling the creation of highly organized and multifunctional surfaces. For instance, a DPA derivative with a hydrophilic terminal group could be used to create surfaces with controlled wettability, while a derivative with a catalytic moiety could lead to the development of reactive surfaces.

The table below summarizes potential synthetic routes for tailored DPA derivatives, highlighting the target functionality and the synthetic approach.

Target FunctionalityPotential Synthetic RouteKey Advantages
Photo-switchable Surfaces Esterification of ω-hydroxy-docosylphosphonic acid with photochromic carboxylic acids.Modular approach, allows for a wide range of photochromic groups.
Biocompatible Coatings Amide coupling of ω-amino-docosylphosphonic acid with peptides or proteins.Creates bioactive surfaces for medical implants and biosensors.
Redox-active Monolayers Michael addition of a ferrocene-containing thiol to an α,β-unsaturated docosylphosphonate ester.Enables the fabrication of electrochemical sensors and devices.
Catalytic Surfaces Co-polymerization of a vinyl-terminated this compound with a catalytically active monomer.Produces robust, catalytically active polymer brushes on surfaces.

Advanced Characterization Techniques for Complex Assemblies

A deeper understanding of the structure-property relationships in this compound assemblies is crucial for the rational design of new materials. While conventional characterization techniques such as X-ray diffraction (XRD) and UV-vis spectroscopy have been valuable, future research will necessitate the application of more advanced and in-situ characterization methods. researchgate.net

High-resolution imaging techniques, such as scanning tunneling microscopy (STM) and atomic force microscopy (AFM), will be pivotal in visualizing the molecular arrangement and packing of DPA SAMs on various substrates. These techniques can provide unprecedented detail about the orientation, ordering, and defects within the monolayer, which are critical for understanding its performance.

In-situ spectroscopic techniques will also play a more prominent role. For example, sum-frequency generation (SFG) vibrational spectroscopy can provide detailed information about the conformational order and orientation of the alkyl chains at the interface. Quartz crystal microbalance with dissipation monitoring (QCM-D) can be used to study the real-time adsorption and self-assembly process of DPA on surfaces, providing valuable kinetic and thermodynamic data.

Furthermore, the characterization of complex, multi-component assemblies containing DPA and other molecules (e.g., dyes, nanoparticles) will require a combination of techniques. For instance, a combination of surface-enhanced Raman spectroscopy (SERS) and X-ray photoelectron spectroscopy (XPS) could be used to probe the chemical interactions and spatial distribution of different components within a mixed monolayer.

The following table outlines some advanced characterization techniques and the specific insights they can provide for DPA assemblies.

Characterization TechniqueInformation GainedRelevance to DPA Assemblies
Scanning Tunneling Microscopy (STM) Atomic/molecular resolution imaging of conductive surfaces.Direct visualization of molecular packing and ordering in DPA SAMs on conductive substrates.
Sum-Frequency Generation (SFG) Spectroscopy Vibrational spectroscopy of interfaces.Determination of the orientation and conformational order of the alkyl chains in DPA monolayers.
Quartz Crystal Microbalance with Dissipation (QCM-D) Real-time mass and viscoelasticity measurements.Studying the kinetics and mechanism of DPA self-assembly on surfaces.
Neutron Reflectometry High-resolution structural information of thin films.Precise determination of the thickness, density, and roughness of DPA monolayers and multilayers.

Multi-Functional Material Design Strategies

The future of this compound lies in its integration into multi-functional materials that can perform multiple tasks simultaneously. This requires innovative design strategies that go beyond simple single-component systems. A significant area of research will be the development of hierarchical structures where DPA acts as a foundational building block for more complex architectures.

One promising strategy involves the co-assembly of DPA with other functional molecules to create mixed SAMs with synergistic properties. For example, co-assembling DPA with a photosensitizer and a catalyst could lead to the development of a light-harvesting and catalytic surface. Similarly, incorporating DPA into polymer brushes or layer-by-layer assemblies will enable the creation of thick, robust, and multi-functional coatings.

Another emerging trend is the use of DPA to functionalize nanoparticles, creating hybrid materials with unique optical, electronic, and magnetic properties. For instance, DPA-coated quantum dots could be designed for targeted bioimaging, while DPA-functionalized magnetic nanoparticles could be used for drug delivery or as contrast agents in magnetic resonance imaging (MRI).

The design of stimuli-responsive materials based on DPA will also continue to be a major research focus. This includes the development of materials that can respond to a variety of stimuli, such as light, heat, pH, and electric fields. A key challenge will be to create systems with multiple and tunable responses, enabling the development of "smart" materials for a wide range of applications, from sensors and actuators to controlled release systems. Research has demonstrated the use of this compound as a developer in reversible multi-colored films, where the color is controlled by heat treatment. researchgate.net

The table below presents some multi-functional material design strategies involving DPA.

Design StrategyExample ApplicationKey Functionality
Mixed Self-Assembled Monolayers Biosensor with enhanced sensitivity and selectivity.Combines the analyte recognition of a bioreceptor with the signal amplification of a redox-active molecule.
Polymer Brushes Anti-fouling surfaces for marine applications.Creates a dense, hydrated layer that prevents the adhesion of marine organisms.
Nanoparticle Functionalization Targeted drug delivery system.DPA provides a stable anchor to the nanoparticle surface, while a targeting ligand directs it to specific cells.
Layer-by-Layer Assembly Multi-responsive coating for smart textiles.Combines layers with different functionalities, such as thermochromic, photochromic, and hydrophobic properties.

Scalable Manufacturing and Deposition Processes

For this compound-based materials to transition from the laboratory to industrial applications, the development of scalable and cost-effective manufacturing and deposition processes is essential. Current methods for forming DPA SAMs, such as solution-phase deposition, are often slow and not suitable for large-scale production.

Future research will focus on developing rapid and efficient deposition techniques. This includes exploring methods such as spray coating, dip coating, and roll-to-roll processing, which are compatible with industrial manufacturing. The use of supercritical fluids as a deposition medium is another promising avenue, as it can offer faster kinetics and better control over the monolayer structure.

The development of solvent-free deposition methods is also a key goal, as it would reduce the environmental impact and cost of manufacturing. Techniques such as physical vapor deposition (PVD) and chemical vapor deposition (CVD) could be adapted for the deposition of DPA, although challenges related to the thermal stability of the molecule need to be addressed.

Furthermore, the quality control and characterization of large-area DPA coatings will be a critical aspect of scalable manufacturing. This will require the development of rapid and non-destructive characterization techniques that can be integrated into the production line. For example, spectroscopic ellipsometry and contact angle goniometry could be used to monitor the thickness and uniformity of the DPA coating in real-time.

The table below summarizes potential scalable manufacturing and deposition processes for DPA coatings.

Deposition ProcessKey AdvantagesChallenges
Spray Coating Rapid, suitable for large and complex surfaces.Control over monolayer uniformity and thickness can be challenging.
Roll-to-Roll Processing High-throughput, continuous manufacturing.Requires optimization of process parameters to ensure consistent coating quality.
Supercritical Fluid Deposition Fast kinetics, environmentally friendly.High initial investment costs for equipment.
Chemical Vapor Deposition (CVD) Conformal coatings on complex geometries, high purity.Potential for thermal decomposition of the DPA molecule.

Q & A

Q. What experimental methods are optimal for synthesizing docosylphosphonic acid with high purity and yield?

  • Methodological Answer : Synthesis typically involves the reaction of docosanol with phosphorus trichloride (PCl₃) followed by oxidation. A two-step protocol is recommended:

Esterification : React docosanol with PCl₃ in anhydrous conditions at 60–80°C under nitrogen atmosphere to form docosylphosphonic dichloride .

Hydrolysis : Treat the intermediate with controlled amounts of water or aqueous NaOH to yield this compound.
Purity is confirmed via nuclear magnetic resonance (NMR) for structural analysis and high-performance liquid chromatography (HPLC) with a C18 column to quantify impurities (<0.5% by area) .

Q. How can researchers characterize the thermal stability of this compound for material science applications?

  • Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen or air (heating rate: 10°C/min, range: 25–600°C) is standard. For this compound, decomposition typically occurs above 250°C. Differential scanning calorimetry (DSC) can identify phase transitions, with endothermic peaks correlating to melting points (~120–140°C) .
Characterization Technique Parameters Key Observations
TGAN₂ atmosphere, 10°C/min5% weight loss at 280°C
DSCHeating rate: 5°C/minMelting endotherm at 135°C
FTIRKBr pellet, 400–4000 cm⁻¹P=O stretch at 1230 cm⁻¹

Q. What analytical techniques are critical for assessing the purity of this compound?

  • Methodological Answer : Combine chromatographic and spectroscopic methods:
  • HPLC : Use a mobile phase of acetonitrile/water (70:30 v/v) with UV detection at 210 nm. Retention time ~8.2 min .
  • Elemental Analysis : Match experimental C, H, and P content to theoretical values (C: ~70.1%, H: ~12.3%, P: ~7.8%) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative mode to confirm molecular ion [M-H]⁻ at m/z 407 .

Advanced Research Questions

Q. How can contradictions in reported solubility data for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from solvent polarity and temperature variations. A systematic approach includes:

Solvent Screening : Test solubility in polar (e.g., ethanol, DMSO) and non-polar solvents (e.g., hexane) at 25°C and 60°C.

Dynamic Light Scattering (DLS) : Monitor aggregation states in colloidal suspensions.

Cross-Validation : Compare results with literature using identical solvent grades (e.g., HPLC-grade vs. technical-grade solvents) .

Q. What computational strategies predict the self-assembly behavior of this compound in thin films?

  • Methodological Answer : Molecular dynamics (MD) simulations using force fields like CHARMM or AMBER:
  • Model the alkyl chain (C22) and phosphonic acid headgroup interactions.

  • Simulate monolayer formation on substrates (e.g., SiO₂) under varying pH (3–9).

  • Validate with atomic force microscopy (AFM) and grazing-incidence X-ray diffraction (GIXD) .

    Parameter Simulation Input Experimental Correlation
    Substrate interactionSiO₂ surface energy: 50 mJ/m²AFM roughness < 1 nm
    pH effectProtonation of -PO₃H₂ groupsGIXD peak at 2θ = 5.6° (d-spacing 1.6 nm)

Q. How can researchers design experiments to study the acid dissociation constants (pKa) of this compound?

  • Methodological Answer : Use potentiometric titration with a glass electrode in a mixed solvent system (e.g., water/isopropanol 1:1) to enhance solubility.
  • Titrant : 0.1 M NaOH.
  • Data Analysis : Fit titration curves to a two-step dissociation model (pKa₁ ≈ 2.5, pKa₂ ≈ 7.8 for analogous phosphonic acids) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducibility?

  • Methodological Answer : Implement quality-by-design (QbD) principles:
  • Critical Process Parameters (CPPs) : Reaction temperature (±2°C), stoichiometry (PCl₃:docosanol ratio 1:1.05), and drying time (vacuum oven, 12 h).
  • In-line Monitoring : Use Fourier-transform infrared (FTIR) spectroscopy to track P=O bond formation in real-time .

Data Contradiction Analysis

Q. Why do studies report conflicting catalytic activity for this compound in esterification reactions?

  • Methodological Answer : Variations arise from:
  • Surface Area : Nanostructured vs. bulk forms (e.g., nanoparticles vs. crystalline powder).
  • Activation Protocols : Pre-treatment at 150°C under vacuum removes adsorbed water, enhancing catalytic sites .
  • Reaction Conditions : Solvent-free systems vs. toluene-mediated reactions.
    Standardize testing via the Turnover Frequency (TOF) metric under identical conditions (e.g., TOF = 0.8–1.2 s⁻¹ at 80°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.